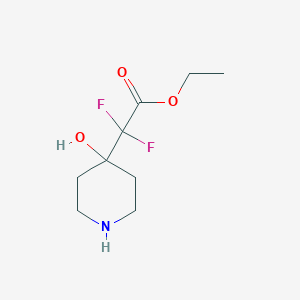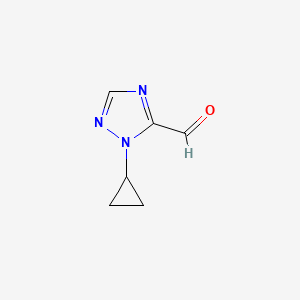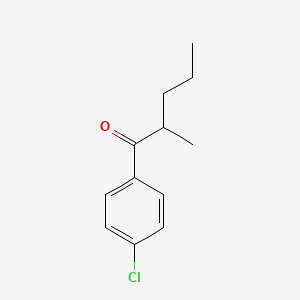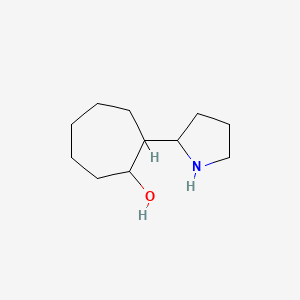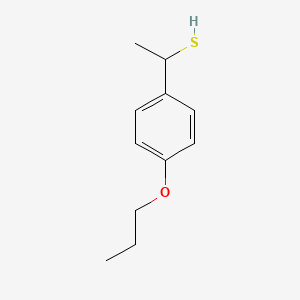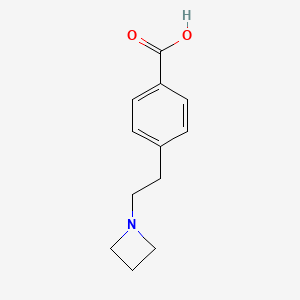
4-(2-(Azetidin-1-yl)ethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(Azetidin-1-yl)ethyl)benzoic acid is an organic compound with the molecular formula C12H15NO2 It features a benzoic acid moiety linked to an azetidine ring via an ethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Azetidin-1-yl)ethyl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with 2-(azetidin-1-yl)ethanol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-(azetidin-1-yl)ethanol displaces the bromine atom on the benzoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.
化学反応の分析
Types of Reactions
4-(2-(Azetidin-1-yl)ethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted azetidine derivatives.
科学的研究の応用
4-(2-(Azetidin-1-yl)ethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-(2-(Azetidin-1-yl)ethyl)benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its azetidine ring and benzoic acid moiety. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
4-(2-(Pyrrolidin-1-yl)ethyl)benzoic acid: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
4-(2-(Morpholin-1-yl)ethyl)benzoic acid: Contains a morpholine ring, offering different chemical properties.
Uniqueness
4-(2-(Azetidin-1-yl)ethyl)benzoic acid is unique due to the presence of the azetidine ring, which imparts distinct steric and electronic properties compared to other similar compounds
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
4-[2-(azetidin-1-yl)ethyl]benzoic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-4-2-10(3-5-11)6-9-13-7-1-8-13/h2-5H,1,6-9H2,(H,14,15) |
InChIキー |
UMXZAWWOUWKTQS-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)CCC2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


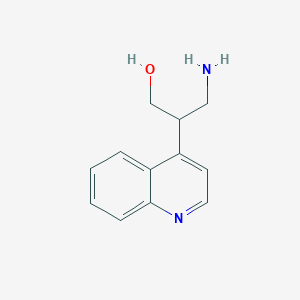
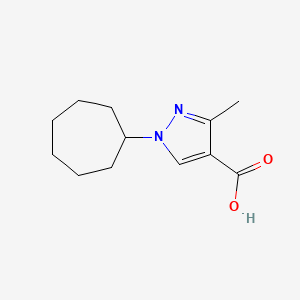
![(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one](/img/structure/B13615096.png)
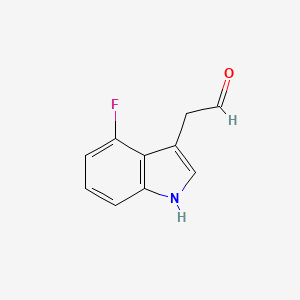
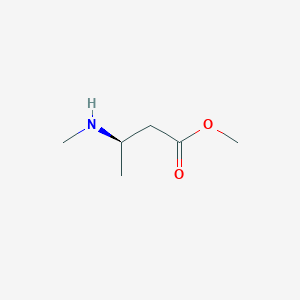
![2-amino-N-[(pyridin-4-yl)methyl]acetamidedihydrochloride](/img/structure/B13615116.png)



